2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE) 2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE) 2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione is a beta-diketone.
Brand Name: Vulcanchem
CAS No.: 54135-60-3
VCID: VC0005309
InChI: InChI=1S/C13H16O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h8-9H,1-7H2
SMILES: C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE)

CAS No.: 54135-60-3

Cat. No.: VC0005309

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE) - 54135-60-3

Specification

CAS No. 54135-60-3
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name 2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione
Standard InChI InChI=1S/C13H16O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h8-9H,1-7H2
Standard InChI Key ILUMEPMGPCKGHH-UHFFFAOYSA-N
SMILES C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O
Canonical SMILES C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O
Appearance Assay:≥98%A crystalline solid

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features two 1,3-cyclohexanedione rings linked by a methylene group (–CH₂–). Its IUPAC name is 2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione, with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . X-ray crystallography of derivatives reveals tetragonal (space group I41/a) and monoclinic (P21/n) systems, depending on substituents .

Physical Properties

PropertyValueSource
Melting Point132.5–133.5°C
Boiling Point461.2°C at 760 mmHg
Density1.33 g/cm³ (20°C)
SolubilityModerate in polar solvents (e.g., methanol)
LogP0.715 (hydrophobic character)

The compound’s stability under standard conditions and low water solubility make it suitable for organic synthesis .

Synthesis and Reactivity

Mannich Reaction and Hydrogenation

A two-step process using hydroresorcinol, paraformaldehyde, and dimethylamine yields 2,2'-methylenebis(1,3-cyclohexanedione) with 87–93% efficiency and >99% purity :

  • Mannich Reaction: Hydroresorcinol reacts with formaldehyde and dimethylamine at 0–10°C.

  • Catalytic Hydrogenation: Pd/C or Raney-Ni catalysts reduce intermediates under 1 MPa H₂.

Eco-Friendly Methods

  • Knoevenagel/Michael Cascade: Silica-diphenic acid or baker’s yeast catalyzes reactions between aldehydes and dimedone (5,5-dimethyl-1,3-cyclohexanedione) in aqueous media, achieving 80–95% yields .

  • Solvent-Free Conditions: Activated baker’s yeast enables room-temperature synthesis, reducing environmental impact .

Chemical Reactivity

The diketone groups participate in:

  • Michael Additions: Formation of C–C bonds with α,β-unsaturated carbonyls.

  • Aldol Condensations: Synthesis of arylidene derivatives (e.g., 2,2'-arylmethylenebis compounds) .

  • Metal Complexation: Coordination with transition metals (e.g., Fe³⁺) for catalytic applications.

Applications

Organic Synthesis

  • Building Block: For xanthenes, acridinediones, and heterocyclic compounds .

  • Polymer Chemistry: Crosslinking agent for epoxy resins.

Materials Science

  • Coordination Polymers: Metal-organic frameworks (MOFs) with Fe³⁺ or Cu²⁺.

  • Chromatography: Analyzed via reverse-phase HPLC (acetonitrile/water mobile phase) .

Pharmaceuticals

  • Drug Development: Caspase inhibitors for neurodegenerative diseases .

  • Cancer Adjuvants: Overcoming multidrug resistance in chemotherapy.

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